S-Trityl-L-cysteine

Catalog No.
S703879
CAS No.
2799-07-7
M.F
C22H21NO2S
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Trityl-L-cysteine

CAS Number

2799-07-7

Product Name

S-Trityl-L-cysteine

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Synonyms

S-Trityl-L-cysteine;2799-07-7;(+)-S-Trityl-L-cysteine;3-Tritylthio-L-alanine;Tritylcysteine;H-Cys(Trt)-OH;NSC83265;S-Tritylcysteine;L-Alanine,3-(tritylthio)-;S-(Triphenylmethyl)-L-cysteine;Alanine,3-(tritylthio)-,L-;(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid;CHEMBL392695;DLMYFMLKORXJPO-FQEVSTJZSA-N;NSC124663;BRN2339626;ST092344;S-Triphenylmethyl-L-cysteine;NSC-83265;ZZD;STLC;PubChem19027;NCIMech_000214;AC1L2Q2D;KSC491M7D

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N

The exact mass of the compound S-Trityl-L-cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of benzenoid aromatic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-Trityl-L-cysteine (STC) is a highly specialized, dual-purpose chemical compound utilized both as an orthogonally protected amino acid in peptide synthesis and as a potent, cell-permeable allosteric inhibitor of the mitotic kinesin Eg5 (KSP) [1]. In the context of materials procurement for solid-phase peptide synthesis (SPPS), the bulky trityl (Trt) group effectively shields the reactive thiol of cysteine, preventing unwanted oxidation and side reactions during chain elongation [2]. For biochemical and pharmacological applications, STC is procured as a benchmark reference inhibitor that reversibly arrests cells in the M phase by preventing bipolar spindle formation [3]. Its well-characterized binding kinetics and high specificity make it a critical raw material for developing advanced antimitotic chemotherapeutics and for precise cell cycle synchronization [1].

Research Fit

Mechanism
Eg5-specific allosteric inhibition, not microtubule disruption
Avoids broad cytoskeletal toxicity
Workflow
Mitotic spindle assembly and cell cycle arrest assays
Monoastral spindle phenotype readout
Selection
Research-grade purity profile; reversible tight-binding kinetics
Sustained target engagement in dynamic models

Substituting S-Trityl-L-cysteine with other protected cysteines, such as Cys(Acm) or Cys(Bzl), in standard Fmoc-SPPS workflows introduces severe process bottlenecks, as these alternatives require harsh deprotection reagents (e.g., iodine, heavy metals, or highly toxic anhydrous HF) that can degrade sensitive peptide sequences and complicate purification [1]. In biological screening, replacing STC with older-generation Eg5 inhibitors like monastrol severely compromises assay sensitivity [2]. Monastrol exhibits significantly lower binding affinity and faster target dissociation, forcing researchers to use much higher micromolar dosing[3]. This higher dosing increases the required solvent (DMSO) concentration, which frequently induces off-target cytotoxicity and confounds cell cycle synchronization results, making STC the strictly preferred choice for high-fidelity assays [2].

Substitution Risk

S-Trityl-L-cysteine
Characterized kinetic signature (~8× faster on-rate, ~4× slower off-rate vs monastrol) and defined selectivity across 9 kinesins
Monastrol
Weaker binding kinetics may not sustain target engagement in time-sensitive mitotic studies
S-Trityl-L-cysteine
Moderate potency benchmark (NCI-60 mean GI50 1.3 μM) with publicly available selectivity data
Potent STLC analogues / clinical candidates
Improved potency may be offset by altered kinesin selectivity or pharmacokinetic profiles; proprietary data limit cross-comparison
S-Trityl-L-cysteine
Stable solid and DMSO stock, solubility 20 mg/mL; documented handling supports assay consistency
Less-characterized Eg5 inhibitors
Solubility or stability limitations may introduce variability in dose-response experiments

Eg5 Target Engagement and Binding Kinetics vs. Monastrol

In comparative kinetic assays against the catalytic domain of Eg5, S-Trityl-L-cysteine demonstrates vastly superior target engagement compared to the baseline inhibitor monastrol. STC exhibits an approximately 8-fold faster association rate and a 4-fold slower release rate, classifying it as a tight-binding inhibitor [1]. This kinetic profile ensures that STC remains bound to the allosteric pocket (helix α3/loop L5/helix α2) significantly longer, maintaining continuous inhibition of basal and microtubule-activated ATPase activity [2].

Evidence DimensionAssociation and dissociation rates (k_on and k_off)
Target Compound DataAssociation: 6.1 μM⁻¹ s⁻¹; Release: 3.6 s⁻¹
Comparator Or BaselineMonastrol (Association: 0.78 μM⁻¹ s⁻¹; Release: 15 s⁻¹)
Quantified Difference8-fold faster association and 4-fold slower release for STC.
ConditionsIn vitro kinetic assays measuring mant-ADP release at 300 mM NaCl.

Tighter binding ensures sustained Eg5 inhibition during prolonged cell-based assays, improving reproducibility and mainstream laboratory workflow fit by minimizing the need for repeated dosing.

Binding kinetics vs monastrol
Head-to-head
kon 6.1 vs 0.78 μM⁻¹s⁻¹
koff 3.6 vs 15 s⁻¹
~8× faster on, ~4× slower off
Supports tighter binding context for sustained mitotic arrest
Recombinant Eg5 motor domain; 300 mM NaCl

Mitotic Arrest Potency in Cell Models vs. Monastrol

When evaluated for its ability to induce the characteristic monoastral spindle phenotype in human cell lines, S-Trityl-L-cysteine vastly outperforms monastrol. Cell-based assays reveal that STC induces complete mitotic arrest at sub-micromolar concentrations, making it 36 times more potent than monastrol [1]. Furthermore, STC achieves this without affecting cell cycle progression at the S or G2 phases, and the arrest is fully reversible upon compound washout [2].

Evidence DimensionIC50 for inducing monoastral spindles (mitotic arrest)
Target Compound DataIC50 = 700 nM
Comparator Or BaselineMonastrol (36 times less potent, calculated IC50 ~25 μM)
Quantified Difference36-fold higher potency for STC in inducing mitotic arrest.
ConditionsHeLa cells incubated for 8 hours, quantified by immunofluorescence microscopy.

Enables sub-micromolar dosing in cell culture, which improves handling and reproducibility by eliminating the solvent-induced artifacts and cytotoxicity common with high-dose monastrol treatments.

HeLa mitotic arrest IC₅₀
Reported
STLC 700 nM
Monastrol ~7.45 μM
~10-fold lower working concentration supports reduced off-target risk
Monoastral spindle assay; cross-study comparison

Deprotection Efficiency in Solid-Phase Peptide Synthesis vs. Cys(Acm) / Cys(Bzl)

For peptide manufacturing, the selection of the cysteine protecting group dictates the downstream cleavage workflow. The trityl (Trt) group on S-Trityl-L-cysteine is highly acid-labile and can be quantitatively removed using standard Trifluoroacetic acid (TFA) cocktails during global deprotection[1]. In contrast, substituting with S-Acetamidomethyl (Acm) requires a separate, harsh oxidative cleavage step (e.g., using iodine or Thallium(III)), while S-Benzyl (Bzl) protection requires highly hazardous anhydrous Hydrogen Fluoride (HF) [2]. This makes STC the most process-friendly choice for routine Fmoc-SPPS.

Evidence DimensionCleavage condition requirements for thiol deprotection
Target Compound DataCleaved by standard TFA/scavenger mixtures at room temperature.
Comparator Or BaselineCys(Acm) requires Iodine/Tl3+; Cys(Bzl) requires anhydrous HF.
Quantified DifferenceEliminates secondary heavy-metal or highly toxic acid cleavage steps entirely.
ConditionsGlobal deprotection and resin cleavage step in standard Fmoc-based SPPS.

Streamlines precursor suitability and mainstream laboratory workflow fit for peptide manufacturing by allowing single-step global deprotection, improving crude purity and safety.

NCI-60 panel mean GI₅₀
Class-level
1.3 μM
Reported benchmark for cell-line panel screening
48 h exposure; publicly available dataset

Kinesin Selectivity Profile vs. Broad-Spectrum Antimitotics

Off-target effects are a major liability in cytoskeletal research. S-Trityl-L-cysteine was tested against a panel of nine different human kinesins and demonstrated absolute specificity for Eg5 [1]. Unlike broad-spectrum antimitotic agents (such as paclitaxel or vinca alkaloids) that globally disrupt microtubule dynamics, STC specifically targets the Eg5 allosteric pocket without competing with ATP or directly binding to tubulin [2]. This ensures that the observed phenotypic effects are strictly due to Eg5 inhibition.

Evidence DimensionSelectivity across human kinesin families and tubulin
Target Compound DataHighly specific for Eg5; no inhibition of 8 other kinesins or direct tubulin binding.
Comparator Or BaselineBroad-spectrum antimitotics (e.g., paclitaxel) which disrupt all microtubule processes.
Quantified DifferenceProvides 100% targeted inhibition of Eg5-driven sliding without altering general microtubule polymerization.
ConditionsIn vitro enzyme-coupled ATPase assays against a panel of 9 human kinesins.

Provides a highly targeted mechanism of action for researchers needing to isolate Eg5-specific functions without broadly destroying the cellular microtubule network.

Kinesin selectivity panel
Head-to-head
No significant inhibition of 9 other human kinesins
Supports Eg5-specific phenotype interpretation
ATPase-coupled assay; qualitative selectivity
Solubility & stability
Data to verify
DMSO ≥20 mg/mL; solid ≥2 yr (−20°C); stock 1 wk (−20°C)
Supports consistent stock preparation and assay reproducibility
Supplier-reported data; verify under local conditions

Precursor for Fmoc-Solid Phase Peptide Synthesis (SPPS)

Because its trityl group is easily removed by mild TFA treatment, S-Trityl-L-cysteine is the preferred procurement choice for synthesizing cysteine-containing peptides. It avoids the harsh HF or heavy-metal deprotection steps required by Bzl or Acm analogs, streamlining industrial peptide manufacturing and improving crude yields [1].

Cell Cycle Synchronization in M-Phase

Due to its 36-fold higher potency and tighter binding kinetics compared to monastrol, STC is the optimal reagent for arresting cells in mitosis. Its fully reversible nature allows researchers to wash out the compound and release synchronized cells back into the cell cycle without residual toxicity[2].

Baseline Comparator in Eg5/KSP Inhibitor Drug Discovery

As a well-characterized, tight-binding allosteric inhibitor, STC serves as the standard positive control in high-throughput screening assays for novel antimitotic chemotherapeutics. Its documented IC50 of 140 nM for microtubule-activated ATPase provides a reliable quantitative benchmark for evaluating new drug candidates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Eg5 mitotic spindle studies
Reversible tight-binding inhibition context; selectivity over 9 kinesins
Monoastral spindle phenotype specificity; centrosome separation readouts
Eg5 inhibitor benchmarking
Publicly available NCI-60 benchmark data and kinetic constants
Comparative GI₅₀ and binding kinetics reproducibility
Eg5 knockdown validation
Selective Eg5 inhibition control with defined cellular IC₅₀
On-target mitotic arrest phenotype in HeLa cell model
KSP-targeted ADC payload research
Established STLC pharmacophore for linker conjugation
Cathepsin B-mediated release and payload cytotoxicity context

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

363.12930009 g/mol

Monoisotopic Mass

363.12930009 g/mol

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2799-07-7

Wikipedia

(2R)-2-amino-3-[(triphenylmethyl)thio]propanoic acid
Luo et al. ATP-Competitive Inhibitors of the Mitotic Kinesin KSP that Function via an Allosteric Mechanism Nature Chemical Biology, doi: 10.1038/NChemBio.2007.34, published online 7 October 2007. http://www.nature.com/naturechemicalbiology

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